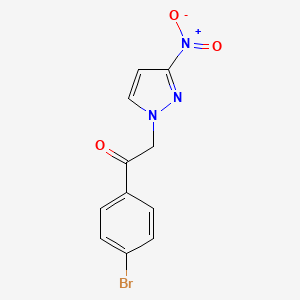

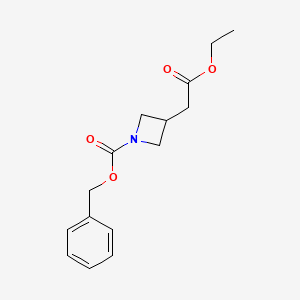

![molecular formula C21H18N2O2S B6331908 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one CAS No. 157282-77-4](/img/structure/B6331908.png)

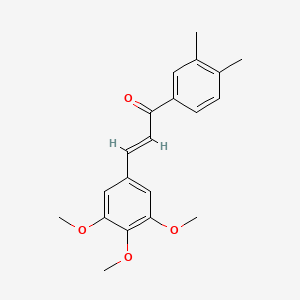

7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one” is a derivative of thiazoloquinazoline . Thiazoloquinazolines have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .

Synthesis Analysis

The synthesis of this class of compounds involves the use of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The synthetic methods employed for this class of new compounds have been outlined in the literature .Molecular Structure Analysis

The structures of newly synthesized compounds were confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .Applications De Recherche Scientifique

Neuroprotective Applications

The structural features of this compound suggest potential neuroprotective properties. Compounds with similar frameworks have been evaluated for their ability to protect neuronal cells against various types of damage. For instance, triazole-pyrimidine hybrids have shown promising results in reducing the expression of apoptosis markers and endoplasmic reticulum stress in human neuronal cells . This indicates that our compound could be investigated for its efficacy in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Anti-neuroinflammatory Properties

Related compounds have demonstrated significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-alpha in microglia cells . This suggests that 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one could be researched as a potential agent for reducing neuroinflammation associated with conditions such as multiple sclerosis and traumatic brain injury.

Anticancer Research

Quinazoline derivatives, which share a portion of the core structure with our compound, have been extensively studied for their anticancer properties. They are known to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This compound could be synthesized and screened for activity against various cancer cell lines to explore its potential as an anticancer agent.

Antimicrobial Activity

The quinazoline moiety is recognized for its antimicrobial activity. Research could be directed towards synthesizing derivatives of our compound and testing them against a range of bacterial and fungal strains to assess their efficacy as antimicrobial agents .

Photocatalytic Applications

Thiazole derivatives have been utilized in photocatalytic applications for the degradation of pollutants . The thiazoloquinazolinone core of our compound could be incorporated into materials designed for environmental cleanup, such as the degradation of dyes and antibiotics in wastewater.

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the sources, thiazoloquinazoline derivatives have been found to possess a variety of pharmacologic activities, such as anti-inflammatory, anticancer, antimicrobial, antituberculosis, anticonvulsant, antimalarial, antihypertensive, HIV-1 inhibitors, COX-2 selective inhibitors .

Orientations Futures

Thiazoloquinazoline derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . Therefore, future research could focus on exploring the potential therapeutic applications of this compound and its derivatives, as well as optimizing the synthetic methods for its production.

Propriétés

IUPAC Name |

11-(4-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-25-15-9-6-14(7-10-15)20-17-11-8-13-4-2-3-5-16(13)19(17)22-21-23(20)18(24)12-26-21/h2-7,9-10,20H,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMIFAULNOLKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

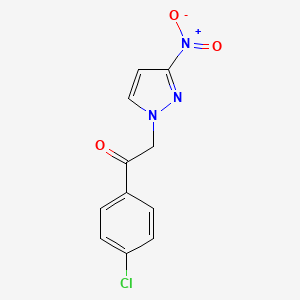

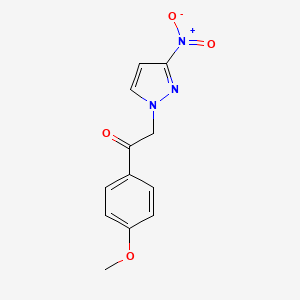

![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)

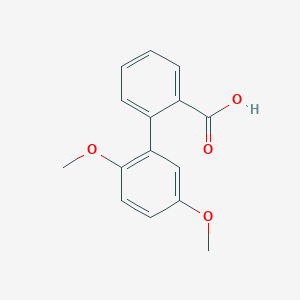

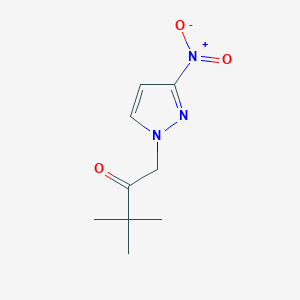

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)